molecular formula C21H24N2 B1400446 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole CAS No. 914306-50-6

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Cat. No. B1400446
M. Wt: 304.4 g/mol
InChI Key: DGCQHTACQZUATF-UHFFFAOYSA-N
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Description

“1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole” is a chemical compound that is likely related to the family of imidazoles . Imidazoles are a type of organic compound with a five-membered ring structure containing two nitrogen atoms. They are widely used in organic synthesis .


Synthesis Analysis

The synthesis of related compounds often involves the alkylation of imidazole derivatives with diisopropylphenyl groups . These syntheses highlight the versatility and efficiency of producing imidazolium salts under relatively mild conditions .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole” can be analyzed using a combination of 1H, 13C, and 15N NMR spectroscopy, infrared and UV/Vis spectroscopy, X-ray crystallography, and GC mass spectrometry .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones can cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .

Scientific Research Applications

Synthesis and Structural Characterization

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole and its derivatives are primarily utilized in the synthesis and structural characterization of various compounds. For instance, Danopoulos et al. (2002) synthesized stable pyridine- and phosphine-functionalized N-heterocyclic carbenes, showcasing the versatility of imidazole derivatives in forming stable compounds with potential applications in various fields of chemistry (Danopoulos et al., 2002).

Single Electron Transfer Reagent

The chemical properties of imidazole derivatives allow them to act as single electron transfer reagents in various organic transformations. Das et al. (2020) demonstrated the use of an imidazole-based radical as a single electron transfer reagent, highlighting its utility in activating aryl-halide bonds, alkene hydrosilylation, and catalytic reduction of CO2 under ambient conditions (Das et al., 2020).

Antimicrobial Agents

Imidazole drugs, due to their structural properties, are explored for their antimicrobial potential. Narwal et al. (2012) investigated the antimicrobial activities of various imidazole derivatives, emphasizing the significant role these compounds can play in clinical medicine (Narwal et al., 2012).

Cross-Coupling Reactions

The compound also finds its application in facilitating cross-coupling reactions, an essential process in organic synthesis. Lee and Nolan (2000) reported the use of a Palladium/Imidazolium chloride system, involving 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole, for efficient cross-coupling reactions of aryl chlorides and bromides (Lee & Nolan, 2000).

Non-Linear Optical Material

The unique electronic structure of imidazole derivatives makes them suitable for non-linear optical (NLO) applications. Jayabharathi et al. (2012) synthesized and characterized an imidazole derivative, revealing its potential as an NLO material due to its significant hyperpolarizability and appropriate ratio of tensorial components (Jayabharathi et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation when inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQHTACQZUATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728686
Record name 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

CAS RN

914306-50-6
Record name 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Li, L Wang, K Sun, J Zhang - Dalton Transactions, 2016 - pubs.rsc.org
The electronic structures and photophysical properties of three homoleptic iridium(III) complexes IrL3 with C^N ligands, including 2a (L = 1-(2,6-diisopropylphenyl)-2-phenyl-1H-…
Number of citations: 8 pubs.rsc.org
KP Klubek, SC Dong, LS Liao, CW Tang, LJ Rothberg - Organic Electronics, 2014 - Elsevier
A blue phosphorescent emitter based on tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III), Ir(iprpmi) 3 , as the dopant and 3,3′-bis(N-carbazolyl)biphenyl, mCBP, as the …
Number of citations: 37 www.sciencedirect.com
M Micksch, M Tenne, T Strassner - European Journal of …, 2013 - Wiley Online Library
2‐Diarylimidazoles are an important class of compounds. They are frequently used as ligands for photophysically active metal complexes and also display physiological activity. We …
Y Song, R Yu, M Chen, L He - Inorganic Chemistry, 2021 - ACS Publications
The development of blue emissive cationic Ir(III) complexes with no fluorine substitutions but with sufficient blue color purity and high phosphorescence efficiency has remained …
Number of citations: 4 pubs.acs.org
M Micksch, M Tenne, T Strassner - Organometallics, 2014 - ACS Publications
We describe the synthesis, characterization, and photophysical properties of 12 neutral cyclometalated platinum(II) complexes with sterically demanding 1,2-diarylimidazole ligands and …
Number of citations: 24 pubs.acs.org
JJB Martinn - 1800 - urresearch.rochester.edu
Phosphorescent emitters have played a critical role in the advance of organic light-emitting diode (OLED) technology. Among the phosphorescent emitters, the cyclometalated …
Number of citations: 2 urresearch.rochester.edu
SC Dong, L Xu, CW Tang - Organic Electronics, 2017 - Elsevier
The degradation of hole transport materials has been studied via laser desorption ionization-time of flight (LDI-TOF) of aged and unaged OLED devices, TOF/TOF of cations, and DFT …
Number of citations: 46 www.sciencedirect.com
Y Im, SY Byun, JH Kim, DR Lee, CS Oh… - Advanced Functional …, 2017 - Wiley Online Library
Organic light‐emitting diodes (OLEDs) are increasingly used in displays replacing traditional flat panel displays; eg, liquid crystal displays. Especially, the paradigm shifts in displays …
Number of citations: 485 onlinelibrary.wiley.com
W Song, JY Lee - Advanced Optical Materials, 2017 - Wiley Online Library
Providing adequate lifetimes for organic light‐emitting diodes (OLEDs) has been a challenging issue for a long time because of the naturally weak chemical bonds of organic materials …
Number of citations: 197 onlinelibrary.wiley.com
C Jeong, C Coburn, M Idris, Y Li, PI Djurovich… - Organic …, 2019 - Elsevier
We investigate molecular fragmentation in the long lived archetype blue PHOLED guest/host system based on iridium (III) tris[3-(2,6-dimethylphenyl)-7-methylimidazo[1,2-f] …
Number of citations: 47 www.sciencedirect.com

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